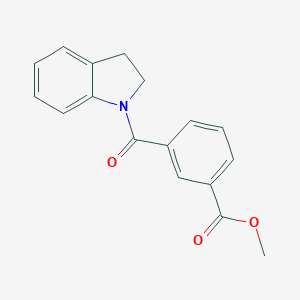
N-benzyl-4-(benzyloxy)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(benzyloxy)-N-methylbenzamide, also known as BAM, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BAM belongs to the class of benzamides and has a molecular weight of 349.44 g/mol. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
N-benzyl-4-(benzyloxy)-N-methylbenzamide exerts its therapeutic effects by binding to specific receptors in the body, including the TRPV1 receptor and the CB2 receptor. The compound has been found to modulate the activity of these receptors, leading to its anti-inflammatory and analgesic effects. N-benzyl-4-(benzyloxy)-N-methylbenzamide has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to its anti-cancer effects.
Biochemical and physiological effects:
N-benzyl-4-(benzyloxy)-N-methylbenzamide has been found to modulate various biochemical and physiological processes in the body. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, leading to its anti-inflammatory effects. N-benzyl-4-(benzyloxy)-N-methylbenzamide has also been found to reduce pain sensation by modulating the activity of nociceptive neurons. In addition, the compound has been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(benzyloxy)-N-methylbenzamide has several advantages for lab experiments, including its high potency and specificity for its target receptors. The compound can be easily synthesized using optimized methods, leading to high yields. However, N-benzyl-4-(benzyloxy)-N-methylbenzamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-(benzyloxy)-N-methylbenzamide. One potential application is in the treatment of chronic pain conditions, such as neuropathic pain. N-benzyl-4-(benzyloxy)-N-methylbenzamide has shown promising results in preclinical studies and may be a potential alternative to existing pain medications. Another future direction is in the development of N-benzyl-4-(benzyloxy)-N-methylbenzamide-based therapies for cancer treatment. The compound has shown anti-cancer effects in various cancer cell lines and may be a potential candidate for further study. Finally, the study of N-benzyl-4-(benzyloxy)-N-methylbenzamide's mechanism of action may lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
N-benzyl-4-(benzyloxy)-N-methylbenzamide can be synthesized using different methods, including the reaction between N-methylanthranilic acid and benzyl chloride in the presence of a base. Another method involves the reaction between benzylamine and 4-(benzyloxy)benzoyl chloride in the presence of a base. These methods have been optimized to produce high yields of N-benzyl-4-(benzyloxy)-N-methylbenzamide.
Aplicaciones Científicas De Investigación
N-benzyl-4-(benzyloxy)-N-methylbenzamide has been studied for its potential therapeutic properties in various scientific research studies. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-benzyl-4-(benzyloxy)-N-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
Fórmula molecular |
C22H21NO2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c1-23(16-18-8-4-2-5-9-18)22(24)20-12-14-21(15-13-20)25-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |
Clave InChI |
BZCZKTCADXGGOK-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)